molecular formula C23H15ClN4O3 B14109258 3-benzyl-7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

3-benzyl-7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14109258
M. Wt: 430.8 g/mol
InChI Key: LYHPWBASDLWGGN-UHFFFAOYSA-N
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Description

3-benzyl-7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.

    Introduction of the Benzyl Group: Benzylation of the quinazoline core using benzyl halides under basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be introduced through cyclization reactions involving appropriate precursors such as hydrazides and carboxylic acids.

    Chlorophenyl Substitution: The chlorophenyl group can be introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions may target the oxadiazole ring or the quinazoline core, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazoline or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halides, amines, and organometallic compounds are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Cell Signaling: Investigation of its effects on cell signaling pathways.

Medicine

    Drug Development:

    Pharmacology: Study of its pharmacokinetic and pharmacodynamic properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Manufacturing: Applications in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-benzyl-7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signaling pathways.

    DNA/RNA: Interaction with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.

    Oxadiazole Derivatives: Compounds with similar oxadiazole rings, known for their antimicrobial and anti-inflammatory properties.

Properties

Molecular Formula

C23H15ClN4O3

Molecular Weight

430.8 g/mol

IUPAC Name

3-benzyl-7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C23H15ClN4O3/c24-17-8-4-7-15(11-17)20-26-21(31-27-20)16-9-10-18-19(12-16)25-23(30)28(22(18)29)13-14-5-2-1-3-6-14/h1-12H,13H2,(H,25,30)

InChI Key

LYHPWBASDLWGGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl)NC2=O

Origin of Product

United States

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